molecular formula C7H9BrN2O B12815086 3-(Bromomethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

3-(Bromomethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

Cat. No.: B12815086
M. Wt: 217.06 g/mol
InChI Key: ZTUQQDIWSYNQFV-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromomethyl derivative with an imidazole derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride (NaH) for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce oxo derivatives .

Scientific Research Applications

3-(Bromomethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is unique due to its specific ring structure and the presence of the bromomethyl group, which provides distinct reactivity and potential for modification. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

3-(bromomethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine

InChI

InChI=1S/C7H9BrN2O/c8-3-6-4-9-7-5-11-2-1-10(6)7/h4H,1-3,5H2

InChI Key

ZTUQQDIWSYNQFV-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC=C(N21)CBr

Origin of Product

United States

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